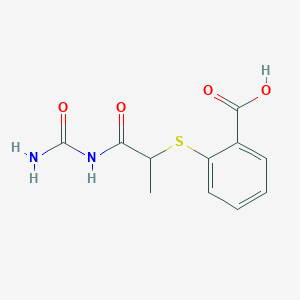
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid typically involves the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio-urea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thio-urea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include other thio-urea derivatives and benzothiazole-based molecules, such as:
Frentizole: Used for the treatment of rheumatoid arthritis.
Bentaluron: A herbicide used in winter corn crops.
Methabenzthiazuron: Used as a wood preservative.
Uniqueness
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thio-urea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H12N2O4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
2-[1-(carbamoylamino)-1-oxopropan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-6(9(14)13-11(12)17)18-8-5-3-2-4-7(8)10(15)16/h2-6H,1H3,(H,15,16)(H3,12,13,14,17) |
InChI 键 |
IEDCBONQUVGJJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(=O)N)SC1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


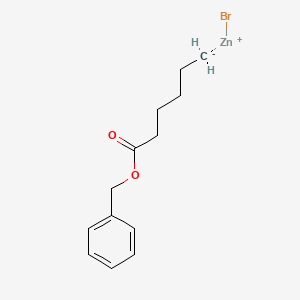
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)

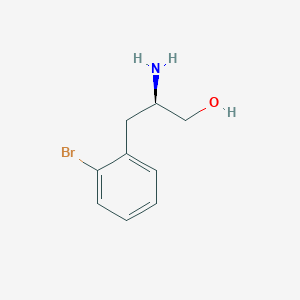
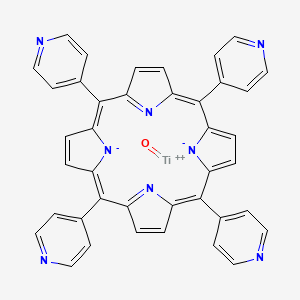
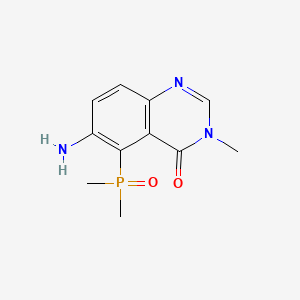
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
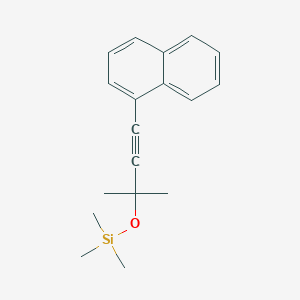

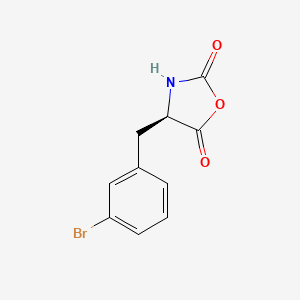
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
